3-(3-Methylphenyl)propan-1-ol

Fragrance Chemistry Bioisosterism Sensory Analysis

3-(3-Methylphenyl)propan-1-ol (CAS 111171-94-9), also referred to as 3-(m-tolyl)propan-1-ol, is a meta-substituted phenylpropanol with the molecular formula C₁₀H₁₄O. Its structure comprises a propan-1-ol chain linked to a 3-methylphenyl (m-tolyl) ring.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 111171-94-9
Cat. No. B049522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)propan-1-ol
CAS111171-94-9
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCCO
InChIInChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3
InChIKeyANOZGSVWIWKADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)propan-1-ol (CAS 111171-94-9) Core Identity and Chemical Class Context


3-(3-Methylphenyl)propan-1-ol (CAS 111171-94-9), also referred to as 3-(m-tolyl)propan-1-ol, is a meta-substituted phenylpropanol with the molecular formula C₁₀H₁₄O [1]. Its structure comprises a propan-1-ol chain linked to a 3-methylphenyl (m-tolyl) ring [2]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing fragrance ingredients and pharmaceutical derivatives [3]. Its computed physicochemical properties include a molecular weight of 150.22 g/mol, XLogP3 of 2.2, a topological polar surface area of 20.2 Ų, and three rotatable bonds [1].

Why 3-(3-Methylphenyl)propan-1-ol (CAS 111171-94-9) Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Substitution of 3-(3-Methylphenyl)propan-1-ol with its unsubstituted parent 3-phenylpropan-1-ol or with ortho/para-methyl positional isomers is not functionally equivalent. The meta-methyl substitution fundamentally alters the compound's synthetic utility and physicochemical behavior. Patent literature explicitly states that methyl substitution at the 3-position of the benzyl radical produces fragrances with a predominantly floral character, a property not observed in the unsubstituted analog [1]. Furthermore, radical cyclisation studies on the para isomer demonstrate that the methyl group's position dictates regioselectivity outcomes (1,5- vs. 1,6-cyclisation), confirming that positional isomerism directly influences reaction pathways [2]. Therefore, generic substitution without considering the precise substitution pattern compromises both synthetic outcomes and application-specific performance.

Quantitative Differentiation of 3-(3-Methylphenyl)propan-1-ol (CAS 111171-94-9) Against Key Comparators


Odor Intensity Comparison: Majantol (2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol) vs. Sila-Majantol Analog

The structural analog Majantol [2,2-dimethyl-3-(3-methylphenyl)propan-1-ol (1a)], which retains the core 3-(3-methylphenyl)propan-1-ol backbone, exhibits strong fresh-floral, aqueous-aldehydic odor characteristic of lily-of-the-valley flowers. In direct head-to-head sensory evaluation, sila-majantol (1b), the silicon-containing bioisostere, demonstrated considerably less intense odor than 1a, lacking the aqueous-aldehydic freshness and displaying a more terpineol-like character [1].

Fragrance Chemistry Bioisosterism Sensory Analysis

Synthetic Yield Comparison: One-Step Synthesis of 3-(3-Methylphenyl)propan-1-ol vs. Multi-Step Approaches

A recent protocol achieves one-step synthesis of 3-(3-Methylphenyl)propan-1-ol in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, traditional Grignard-based methods for related 3-methylphenylpropanol derivatives require two steps (Grignard reaction followed by PCC oxidation) and achieve only 72% yield for the oxidation product [2].

Organic Synthesis Process Chemistry Vilsmeier Reaction

Regioselective Cyclisation: Positional Isomer Effect on Radical Cyclisation Pathways

Radical cyclisation studies on 3-(p-methylphenyl)propan-1-ol (para isomer) reveal competing 1,5- and 1,6-cyclisation via aryl radical cation and alkoxyl radical intermediates, with product yields and regioselectivities varying significantly with pH [1]. This class-level inference establishes that the methyl group's position directly governs cyclisation outcome, implying that the meta-isomer (3-(3-methylphenyl)propan-1-ol) will exhibit distinct regioselectivity profiles compared to the para-isomer in radical-mediated transformations.

Radical Chemistry Regioselectivity Reaction Mechanism

Physicochemical Property Comparison: Lipophilicity and Rotatable Bond Profile

The meta-methyl substitution in 3-(3-methylphenyl)propan-1-ol yields computed physicochemical properties distinct from the unsubstituted parent 3-phenylpropan-1-ol. The target compound has XLogP3 of 2.2 and three rotatable bonds [1], whereas 3-phenylpropan-1-ol has XLogP of approximately 1.8 and also three rotatable bonds [2]. The increased lipophilicity (ΔXLogP ~0.4) conferred by the meta-methyl group enhances membrane permeability potential, a critical parameter for fragrance substantivity and biological activity.

Physicochemical Properties Drug-Likeness QSAR

Flavor/Fragrance Patent Claim Differentiation: Meta-Methyl Substitution Enables Floral Character

Patent US 4,968,668 explicitly claims that methyl substitution at the 3- or 3,5-position of the benzyl radical produces new fragrances having a predominantly floral character, whereas unsubstituted 3-phenylpropan-1-ol is described as having a balsamic, hyacinth-like odor without the predominant floral note [1]. This class-level inference directly supports that 3-(3-methylphenyl)propan-1-ol, as a meta-methyl-substituted analog, offers a distinctly different odor profile suitable for floral fragrance compositions.

Fragrance Chemistry Structure-Odor Relationship Patent Claims

Density and Boiling Point Comparison: Meta vs. Para Isomer Physical Properties

The meta-isomer (3-(3-methylphenyl)propan-1-ol) exhibits a density of 0.9776 g/cm³ at 25°C and a boiling point of 147°C at 20 Torr . The para-isomer (3-(4-methylphenyl)propan-1-ol) has a density of 0.984 g/cm³ and a boiling point of 256.2°C at 760 mmHg . After pressure correction, the meta-isomer demonstrates a lower boiling point and slightly lower density, properties that impact distillation separation efficiency and formulation handling.

Physical Properties Separation Science Process Engineering

Optimal Application Scenarios for 3-(3-Methylphenyl)propan-1-ol (CAS 111171-94-9) Driven by Quantitative Evidence


Floral Fragrance Formulation Development

Utilize 3-(3-Methylphenyl)propan-1-ol as a key building block or direct fragrance ingredient when a predominantly floral character is required, as supported by patent claims for meta-methyl substitution [1]. The superior odor intensity of the core scaffold, demonstrated in Majantol studies [2], ensures potent fragrance contribution at lower use levels compared to silicon bioisosteres. The compound's higher lipophilicity (XLogP 2.2) [3] enhances substantivity, prolonging fragrance longevity on skin or fabric.

High-Yield Synthetic Intermediate for Fine Chemicals

Employ 3-(3-Methylphenyl)propan-1-ol in synthetic routes where cost-efficiency and atom economy are paramount. The one-step Vilsmeier synthesis protocol delivers quantitative yield [4], eliminating a reaction step and improving overall yield by approximately 28% compared to traditional two-step Grignard/oxidation methods [5]. This positions the compound as a preferred intermediate for kilogram-scale production of derivatives, including the 3-methylpropiophenone oxidation product and the pharmacologically relevant isocarbacyclin analog 15-deoxy-TIC [6].

Radical Cyclisation and Mechanistic Studies Requiring Position-Specific Reactivity

Select 3-(3-Methylphenyl)propan-1-ol for investigations of radical-mediated cyclisation where regioselectivity control is essential. Evidence from the para-isomer demonstrates that methyl group position dictates the balance between 1,5- and 1,6-cyclisation pathways under radical cation and alkoxyl radical conditions [7]. The meta-isomer is expected to exhibit a distinct regioselectivity profile, making it valuable for mechanistic studies and for synthesizing cyclised scaffolds inaccessible from ortho or para isomers.

Lipophilic Intermediate for Pharmaceutical and Agrochemical Derivatization

Leverage the enhanced lipophilicity (XLogP 2.2) [3] of 3-(3-Methylphenyl)propan-1-ol compared to unsubstituted 3-phenylpropan-1-ol (XLogP ~1.8) [8] when designing derivatives requiring improved membrane permeability or blood-brain barrier penetration. The compound's three rotatable bonds and moderate polar surface area (20.2 Ų) [3] align with drug-likeness parameters, making it a suitable scaffold for lead optimization programs in medicinal chemistry. Its use as a precursor to 15-deoxy-TIC, a prostacyclin analog, exemplifies this application [6].

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